tert-Butyl 2,4-dimethylpiperazine-1-carboxylate

Description

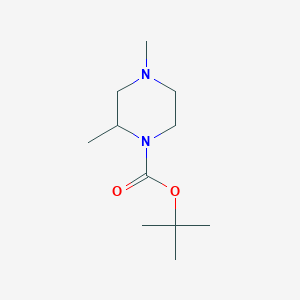

tert-Butyl 2,4-dimethylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and methyl substituents at the 2- and 4-positions of the piperazine ring. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the methyl groups influence steric and electronic properties, impacting reactivity and binding interactions .

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl 2,4-dimethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-12(5)6-7-13(9)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3 |

InChI Key |

JHTVXFPQRSFQHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,4-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,4-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2,4-dimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs .

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The tert-butyl group influences the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Methyl vs. Benzyl Groups : Methyl substituents (e.g., 2,4-dimethyl) provide moderate steric effects, favoring interactions with hydrophobic pockets in enzymes. Benzyl groups (e.g., 2,4-dibenzyl) increase molecular weight and lipophilicity, making them suitable for CNS-targeting drugs but reducing aqueous solubility .

- Piperidine vs.

- Boronic Acid Derivatives : The dioxaborolane group in compounds like tert-butyl 4-(3-boronic acid phenyl)piperazine-1-carboxylate enables applications in bioconjugation and materials science .

Physicochemical Properties

| Property | This compound | tert-Butyl 4-methylpiperazine-1-carboxylate | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 1.2 | 2.1 |

| Water Solubility | Low | Moderate | Low |

| Hydrogen Bond Acceptors | 4 | 3 | 5 |

| Rotatable Bonds | 3 | 4 | 2 |

Notes:

Biological Activity

tert-Butyl 2,4-dimethylpiperazine-1-carboxylate (Boc-DMP) is a piperazine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of approximately 214.30 g/mol. Its unique structure allows it to interact with various biological targets, particularly neurotransmitter receptors, making it a candidate for therapeutic development.

Boc-DMP is typically presented as a white crystalline powder, soluble in organic solvents. The presence of the carboxylate functional group contributes to its reactivity and potential for modification, which can enhance its biological activity.

The biological activity of Boc-DMP is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies indicate that it may act as an agonist or antagonist at neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are critical for understanding its potential therapeutic applications in treating neurological disorders.

Biological Activity Overview

Research indicates that Boc-DMP exhibits various biological activities:

Comparative Analysis with Similar Compounds

A comparative analysis of Boc-DMP with structurally similar compounds reveals differences in biological activity due to stereochemistry and functional groups.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | Similar piperazine structure but different stereochemistry | Potentially different biological activity due to stereochemistry |

| 1-benzyl-2,5-dimethylpiperazine | Contains a benzyl group instead of tert-butyl | Enhanced lipophilicity may affect bioavailability |

| N,N-Dimethylpiperazine | Lacks carboxylic acid functionality | More basic properties; used as a solvent |

The unique features of Boc-DMP stem from its specific stereochemistry and the tert-butyl carbamate group, which may enhance selectivity in binding to molecular targets.

Research Findings and Case Studies

Recent studies have evaluated the pharmacological properties of Boc-DMP derivatives. For instance:

- Interaction Studies : Research has focused on the binding affinity of Boc-DMP with various receptors. Preliminary data suggest significant interaction with serotonin and dopamine receptors, indicating potential psychoactive properties.

- Therapeutic Applications : Investigations into Boc-DMP's role in developing new therapeutic agents highlight its potential in treating neurological disorders. Its ability to modulate neurotransmitter activity positions it as a candidate for further drug development.

- Antiplasmodial Activity : While direct studies on Boc-DMP are sparse, related compounds have demonstrated significant antiplasmodial activity against P. falciparum. This suggests that modifications of Boc-DMP could yield derivatives with enhanced efficacy against malaria.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2,4-dimethylpiperazine-1-carboxylate?

- Methodological Answer : Synthesis typically involves coupling reactions between 2,4-dichloropyrimidine and tert-butyl piperazine derivatives. Key parameters include:

- Temperature : Reactions are often conducted at 110°C in toluene or 1,4-dioxane .

- Solvent Selection : Toluene or 1,4-dioxane is preferred for their high boiling points and compatibility with nucleophilic substitution reactions .

- Catalysts/Base : Potassium carbonate (K₂CO₃) is used to deprotonate intermediates and drive the reaction to completion .

- Workup : Post-reaction extraction with ethyl acetate and purification via silica gel chromatography yield products with ~60–73% efficiency .

- Monitoring : Thin-layer chromatography (TLC) or LC-MS is recommended to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine ring. For example, tert-butyl protons appear as a singlet at ~1.49 ppm, while piperazine protons resonate between 3.4–3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 229.319 for C₁₁H₂₃N₃O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1700 cm⁻¹ indicate the carbonyl group of the carboxylate .

Q. How can researchers ensure the compound’s stability during storage and reactions?

- Methodological Answer : Stability is influenced by:

- Storage Conditions : Store in a dark, inert atmosphere (e.g., argon) at room temperature to prevent oxidation or hydrolysis of the tert-butyloxycarbonyl (Boc) group .

- Moisture Control : Use anhydrous solvents and molecular sieves in moisture-sensitive reactions .

- Decomposition Risks : Avoid high temperatures (>150°C) to prevent toxic fume release (e.g., NOₓ, CO) .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes or crystallographic packing effects. Strategies include:

- Multi-Technique Validation : Cross-validate using 2D NMR (e.g., COSY, NOESY) to confirm spatial proximity of protons .

- X-Ray Refinement : Use SHELX software (e.g., SHELXL) for high-resolution structure refinement. For example, anisotropic displacement parameters (Ueq) help resolve disorder in crystal lattices .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to identify energy-minimized conformers .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states .

- Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate reaction kinetics in toluene or dioxane .

- Case Study : For reactions with 5-bromopyrimidine, DFT predicts higher reactivity at the C2 position due to electron-withdrawing effects of the bromine substituent .

Q. How to design experiments to study degradation products under acidic conditions?

- Methodological Answer :

- Controlled Hydrolysis : Treat the compound with HCl (1–2 M) in dioxane/water (1:1) at 25–50°C. Monitor Boc group cleavage via TLC .

- Product Isolation : Use liquid-liquid extraction (e.g., dichloromethane/water) followed by LC-MS to identify degradation byproducts like 2,4-dimethylpiperazine .

- Kinetic Analysis : Perform time-resolved NMR or UV-Vis spectroscopy to quantify degradation rates and propose mechanisms (e.g., SN1 vs. SN2 pathways) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.